N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid
Description
Structure
2D Structure
Properties
CAS No. |
117332-69-1 |
|---|---|
Molecular Formula |
C30H33ClN2O7S |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/t23-,27+,28+,29-;/m1./s1 |
InChI Key |
XAXNKAGAUFXFDO-VERRCQTKSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl |
Synonyms |
(Z)-3-(4-chlorophenyl)-N-((4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl)acrylamide methanesulfonate |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Dynamics of Methoclocinnamox
Elucidation of Opioid Receptor Subtype Selectivity
Methoclocinnamox demonstrates a pronounced selectivity for the mu-opioid receptor (MOR) system. wikipedia.orgnih.gov This selectivity is a key feature of its pharmacological profile, dictating its primary mechanism of action and its spectrum of effects.
Preferential Engagement with the Mu-Opioid Receptor System
Research has consistently shown that methoclocinnamox preferentially interacts with mu-opioid receptors over other opioid receptor subtypes, such as the kappa-opioid receptor (KOR). nih.gov Studies in rhesus monkeys have demonstrated that even at high doses, methoclocinnamox did not antagonize the effects of the kappa-agonist U50,488, underscoring its selectivity for the MOR. nih.gov This selective engagement is crucial to its profile as a partial agonist at the mu-opioid receptor. wikipedia.orgnih.gov
Competitive and Non-Competitive Interaction Modalities
The interaction of methoclocinnamox with the mu-opioid receptor is complex, exhibiting characteristics of both competitive and non-competitive antagonism. While its initial agonist effects can be partially blocked by competitive antagonists, its long-term antagonist effects are insurmountable, which is a hallmark of non-competitive interaction. wikipedia.orgnih.gov For instance, the agonist effects of methoclocinnamox were antagonized by quadazocine, but to a lesser extent than would be expected for a purely competitive interaction. nih.gov However, after its initial agonist effects diminish, methoclocinnamox produces long-lasting, nonparallel shifts in the dose-effect curves of mu-agonists like morphine, which is indicative of an insurmountable, non-competitive blockade. wikipedia.orgnih.gov
Pseudo-Irreversible Binding Mechanisms
A defining characteristic of methoclocinnamox is its pseudo-irreversible binding to the mu-opioid receptor. wikipedia.org This means that while it does not form a permanent covalent bond with the receptor, it dissociates at an extremely slow rate, leading to a prolonged duration of action. wikipedia.org This long-lasting effect makes it insurmountable by conventional reversible MOR ligands such as morphine and naltrexone (B1662487). wikipedia.org
Implications for Receptor Occupancy and Functional Receptor Availability
The pseudo-irreversible binding of methoclocinnamox has significant implications for receptor occupancy and the availability of functional receptors. By binding tightly and dissociating slowly from the mu-opioid receptor, methoclocinnamox effectively reduces the number of available receptors that can be activated by other opioid agonists. wikipedia.org This prolonged receptor occupancy is responsible for its long-lasting antagonist effects, which have been observed to last for up to two weeks. nih.gov The functional consequence is a sustained blockade of the effects of other mu-opioid agonists. wikipedia.org
Agonist and Antagonist Functional Profiles at Opioid Receptors
Methoclocinnamox exhibits a mixed functional profile, acting as both a partial agonist and an antagonist at the mu-opioid receptor. wikipedia.orgnih.gov This dual activity is a key aspect of its pharmacology.
As a partial agonist, methoclocinnamox can produce opioid-like effects, such as analgesia. wikipedia.orgnih.gov In studies with rhesus monkeys, it was fully effective in producing antinociception in a warm-water tail-withdrawal assay at 50°C, a characteristic it shares with other mu-opioid partial agonists. nih.gov However, its agonist activity is limited, as it was not fully effective at a higher temperature of 55°C. nih.gov These initial agonist effects typically subside within 24 hours. nih.gov
Following the dissipation of its agonist effects, the antagonist properties of methoclocinnamox become prominent. nih.gov It acts as a potent and long-lasting antagonist, effectively blocking the effects of higher efficacy mu-agonists like fentanyl and morphine. wikipedia.orgnih.gov When administered at a time that it was producing agonist effects, methoclocinnamox was still able to antagonize fentanyl. nih.gov This prolonged and insurmountable antagonism provides a long-lasting blockade and protection against the effects of full MOR agonists. wikipedia.org
Interactive Data Table: Functional Profile of Methoclocinnamox in Rhesus Monkeys
| Parameter | Observation | Implication |
| Antinociception (50°C water) | Fully effective | Partial Agonist Activity at MOR |
| Antinociception (55°C water) | Not fully effective | Limited Efficacy as an Agonist |
| Antagonism of Fentanyl | Effective antagonist | Antagonist activity at MOR |
| Antagonism of Morphine | Long-lasting, insurmountable | Pseudo-irreversible antagonism |
| Antagonism of U50,488 (kappa-agonist) | No antagonism observed | Selective for MOR |
| Duration of Agonist Effects | Typically less than 24 hours | Transient agonist phase |
| Duration of Antagonist Effects | Up to two weeks | Prolonged receptor blockade |
Partial Agonism in Specific Functional Assays
Methoclocinnamox (MCCAM) demonstrates a pharmacological profile characteristic of a partial agonist at the μ-opioid receptor (MOR). wikipedia.org Its activity has been characterized in functional assays that differentiate between full and partial agonist effects. One such key study involved the warm-water tail-withdrawal assay in rhesus monkeys, which measures thermal antinociception. nih.gov
In this assay, the efficacy of an opioid agonist is tested at different water temperatures. Typically, partial agonists are effective at a lower nociceptive stimulus (e.g., 50°C water) but are less effective or ineffective at a higher nociceptive stimulus (e.g., 55°C water). Methoclocinnamox was observed to be fully effective in producing antinociception in the 50°C water test, an effect similar to that of previously studied μ-opioid partial agonists. nih.gov However, it was not effective in the 55°C water test, distinguishing it from full agonists which are typically effective at both temperatures. nih.gov
This dual activity was further highlighted when a 0.32 mg/kg dose of Methoclocinnamox, while acting as an agonist in the 50°C water, simultaneously antagonized the effects of the high-efficacy μ-agonist fentanyl in the 55°C water test. nih.gov The agonist effects of Methoclocinnamox were attenuated by the non-equilibrium μ-selective antagonist clocinnamox (B10781148), confirming its action at the μ-opioid receptor. nih.gov
Data synthesized from studies in rhesus monkeys. nih.gov
Sustained Antagonism of Full Opioid Agonist Effects
A defining characteristic of Methoclocinnamox is its transition from an initial partial agonist to a long-lasting, insurmountable antagonist of the μ-opioid receptor. nih.govnih.gov After its initial agonist effects subside, typically within 24 hours, Methoclocinnamox produces a prolonged and robust blockade of the effects of full μ-opioid agonists. nih.gov
Research in rhesus monkeys has demonstrated that pretreatment with Methoclocinnamox (0.1-1.0 mg/kg) resulted in long-lasting, nonparallel shifts in the dose-effect curves for the full agonist morphine. nih.gov This type of shift is indicative of insurmountable antagonism, a hallmark of pseudo-irreversible binding to the receptor. wikipedia.org The antagonist action is selective for the μ-opioid receptor, as even a high dose of Methoclocinnamox did not antagonize the effects of the kappa-opioid receptor agonist U50,488. nih.gov
Further studies have quantified the duration of this antagonist effect. In rhesus monkeys trained to self-administer the potent opioid alfentanil, Methoclocinnamox pretreatment decreased the reinforcing potency of alfentanil. nih.gov The duration of this antagonism was found to be approximately four days. This is significantly longer than the antagonist duration of buprenorphine, another partial agonist with therapeutic applications, which lasted for approximately two days in the same model. nih.gov This extended duration suggests that Methoclocinnamox may have a different binding kinetic at the μ-opioid receptor compared to other partial agonists. wikipedia.orgnih.gov
Data from self-administration studies in rhesus monkeys. nih.gov
Advanced Pharmacological Investigations of Methoclocinnamox
In Vitro Pharmacological Characterization
Receptor Binding Affinity and Selectivity Assays
Methoclocinnamox (MCCAM) has been characterized through in vitro radioligand binding assays to determine its affinity and selectivity for various opioid receptors. umich.edu Studies conducted on whole mouse brain membranes revealed that methoclocinnamox binds with high affinity to the µ-opioid receptor (MOR). umich.edu It also demonstrates notable, though lesser, affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). umich.edu
The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. In these assays, methoclocinnamox displayed a pseudo-Ki value of 0.46 nM for the µ-receptor, 4.5 nM for the δ-receptor, and 29 nM for the κ-receptor. umich.edu This demonstrates a clear preference for the µ-opioid receptor, with a calculated selectivity ratio of approximately 63:6:1 for µ:δ:κ, respectively. umich.edu The high affinity of codeinone (B1234495) derivatives like methoclocinnamox for the µ-receptor was an unexpected finding, as it was comparable to that of the morphinone (B1233378) analogue, clocinnamox (B10781148). nih.gov
| Receptor Subtype | Pseudo-Ki (nM) | pKi | Hill Slope | Selectivity Ratio (μ:δ:κ) |
|---|---|---|---|---|
| μ (mu) | 0.46 | 9.34 ± 0.16 | 1.1 ± 0.1 | 63 : 6 : 1 |
| δ (delta) | 4.5 | 8.35 ± 0.21 | 1.2 ± 0.1 | |
| κ (kappa) | 29 | 7.54 ± 0.12 | 1.1 ± 0.3 |
Data sourced from Zernig et al. umich.edu
Functional Opioid Receptor Activation Studies
Functionally, methoclocinnamox is characterized as a selective, pseudo-irreversible partial agonist at the µ-opioid receptor. wikipedia.orgnih.gov Its interaction with the receptor is complex, exhibiting properties of both an agonist and an antagonist. wikipedia.orgnih.gov When administered acutely, it behaves as a weak partial agonist. nih.gov In washout experiments, the binding of methoclocinnamox was found to be at least partially reversible at all three opioid receptor subtypes, including the µ-receptor. umich.edunih.gov This is a distinguishing feature compared to its parent compound, clocinnamox, which demonstrates irreversible binding at the µ-receptor. umich.edunih.gov The most parsimonious explanation for the observed effects of methoclocinnamox on dopamine (B1211576) overflow in the nucleus accumbens is that it functions as an essentially irreversible partial agonist in that context. nih.gov
In Vivo Pharmacological Characterization in Preclinical Models
Assessment of Antinociceptive Modulation
In preclinical models, methoclocinnamox demonstrates a dual-action profile in modulating nociception. Studies in rhesus monkeys using a warm-water tail-withdrawal assay showed that methoclocinnamox produces antinociceptive (analgesic) effects, a characteristic of µ-opioid partial agonists. nih.gov It was fully effective in producing analgesia in 50°C water but not in 55°C water. nih.gov Concurrent with its agonist activity, it also acted as an antagonist against the higher efficacy µ-agonist, fentanyl, in the 55°C water test. nih.gov
A key characteristic of methoclocinnamox is its time-dependent shift in activity. Following the initial agonist effects, which typically subside within 24 hours, it produces prolonged and insurmountable antagonist effects against the µ-agonist morphine. nih.gov This long-lasting antagonism was selective, as even high doses of methoclocinnamox did not antagonize the effects of the κ-agonist U50,488. nih.gov
Analysis of Ventilatory Regulatory Effects
The effects of methoclocinnamox on respiratory function have been examined in rhesus monkeys. The compound was found to produce dose-dependent respiratory depression, a common effect of µ-opioid receptor activation. nih.gov However, this effect plateaued at higher doses, and the respiratory suppression induced by the largest tested dose lasted for less than 24 hours. nih.gov
Evaluation of Reinforcement Modulating Properties
The reinforcement modulating properties of methoclocinnamox are also characterized by a biphasic action. In acute studies, it acts as a weak partial agonist in opioid self-administration paradigms. nih.gov In rhesus monkeys, methoclocinnamox itself maintained self-administration behavior and was found to be nearly equipotent with buprenorphine as a reinforcer. researchgate.net This initial reinforcing effect is correlated with a significant acute increase in dopamine overflow in the nucleus accumbens, which rose to 200-245% of baseline within 30 minutes of administration. nih.gov
Despite its initial agonist-like reinforcing effects, subsequent administration of other opioids reveals a potent and long-lasting antagonism. nih.govresearchgate.net Pretreatment with methoclocinnamox leads to a decrease in the reinforcing potency of the opioid alfentanil, with this antagonist action lasting for approximately four days. researchgate.net Similarly, after 24 hours, when the initial dopamine elevation had subsided but remained above baseline, subsequent administration of heroin did not cause any further increase in dopamine release. nih.gov This demonstrates that after its acute partial agonist phase, methoclocinnamox effectively antagonizes the reinforcing effects of other abused opioids for an extended period. nih.gov
Investigation of Opioid Withdrawal Syndrome Alleviation
Methoclocinnamox (MCCAM) has been identified as a compound with the potential to alleviate the symptoms of opioid withdrawal. wikipedia.org Its unique pharmacological profile as a pseudo-irreversible partial agonist at the μ-opioid receptor (MOR) underpins this capability. wikipedia.org Research has shown that MCCAM can reduce opiate withdrawal-like symptoms, which generated interest in its potential as a therapeutic agent for opioid dependence. wikipedia.orggoogleapis.com
The mechanism of opioid withdrawal is partly characterized by an increase in norepinephrine (B1679862) release in the brain, leading to many of the acute symptoms. wikipedia.org Treatments for opioid use disorder, such as buprenorphine and methadone, often involve the use of long-acting opioids to manage and taper the patient off the substance, thereby mitigating withdrawal symptoms. wikipedia.orgnih.gov MCCAM functions in a manner that could be beneficial in this context; by acting as a partial agonist, it can provide sufficient receptor stimulation to prevent the severe neurophysiological rebound that characterizes withdrawal, while its antagonist properties can block the effects of other full agonists. wikipedia.org This dual action is a key feature of its potential as a pharmacotherapy for opiate abuse. acs.org
Structure-Activity Relationship (SAR) of Methoclocinnamox and Analogues
The structure-activity relationship (SAR) of Methoclocinnamox and related compounds in the cinnamoylamidomorphinan class has been a subject of detailed investigation to understand how specific structural features influence their interaction with opioid receptors and their resulting pharmacological effects. acs.orgnih.gov These studies systematically modify the core structure of the molecule and observe the corresponding changes in biological activity, providing critical insights for drug design. nih.govnih.gov
Impact of Chemical Substituents on Opioid Receptor Affinity
The affinity of Methoclocinnamox and its analogues for opioid receptors is highly sensitive to substitutions at several key positions on the morphinan (B1239233) skeleton and the cinnamoyl group. acs.orgnih.gov
Substitution on the Cinnamoyl Aromatic Ring: Research into analogues with chloro, methyl, and nitro groups at the 2' (ortho) and 4' (para) positions of the cinnamoyl ring revealed clear SAR trends. acs.orgnih.gov Ligands with a substituent at the 2'-position, such as 2'-chloro and 2'-methyl analogues, consistently showed higher efficacy compared to their 4'-substituted counterparts. acs.orgnih.govnih.gov
Substitution at the 17-Position: A well-established SAR in this class is the influence of the substituent on the nitrogen atom at position 17. nih.govnih.gov Compounds with a 17-methyl group generally exhibit greater efficacy at the μ-opioid receptor than those with a 17-cyclopropylmethyl group, like MCCAM. acs.orgnih.gov
Substitution at the 3-Position: The nature of the group at the 3-position is also critical. Methoclocinnamox is the methyl ether of clocinnamox (C-CAM). acs.org This seemingly minor change from a hydroxyl group (in C-CAM) to a methoxy (B1213986) group (in MCCAM) dramatically shifts the pharmacological profile from a pure antagonist to a partial agonist. acs.org Further investigations into other 3-O-alkyl ethers of C-CAM have shown that modifying the ether group is a viable strategy for modulating μ-opioid receptor efficacy. acs.org
Below is a data table summarizing the binding affinities of selected cinnamoylamidomorphinan analogues at different opioid receptors in guinea pig brain membranes.
| Compound | 17-Substituent | Cinnamoyl Ring Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
|---|---|---|---|---|---|
| MCCAM (5b) | Cyclopropylmethyl | 4'-Chloro | 0.17 | 16 | 1.5 |
| C-CAM (6b) | Cyclopropylmethyl | 4'-Chloro | 0.13 | 23 | 2.5 |
| MC-CAM Analogue (5c) | Cyclopropylmethyl | 4'-Methyl | 0.28 | 20 | 2.1 |
| Analogue (6e) | Cyclopropylmethyl | 2'-Chloro | 0.14 | 12 | 1.9 |
| Analogue (6f) | Cyclopropylmethyl | 2'-Methyl | 0.17 | 14 | 2.4 |
| Analogue (8c) | Methyl | 4'-Methyl | 0.12 | 11 | 1.8 |
Data adapted from Nieland et al., 2006. nih.gov Ki is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.
Correlation of Molecular Structure with Observed Biological Activities
The specific molecular structure of Methoclocinnamox and its analogues directly correlates with their observed biological activities, though some discrepancies between in vitro and in vivo results have been noted. acs.org
MCCAM's structure as a 17-cyclopropylmethyl, 3-methoxy, 14-cinnamoylamino-substituted morphinan results in its classification as a pseudo-irreversible partial agonist at the μ-opioid receptor. wikipedia.org This translates to a complex in vivo profile that includes analgesic effects, the ability to alleviate opioid withdrawal, and a long-lasting blockade of the effects of full MOR agonists. wikipedia.org The conversion of the 3-hydroxyl in clocinnamox (C-CAM), an insurmountable antagonist, to a 3-methoxy group in MCCAM introduces potent partial agonist activity. acs.org
Further studies on 3-O-alkyl ethers of C-CAM reinforced this correlation. acs.org For instance, the propargyl ether analogue was found to have significant μ-agonist character in vivo and could substitute for morphine in dependent monkeys, while the cyclopropylmethyl ether analogue displayed very little agonist activity and functioned primarily as a long-acting μ-antagonist. acs.org
The position of substituents on the cinnamoyl ring also impacts biological action. While 2'-chloro and 2'-methyl ligands showed higher efficacy, substantial agonist activity in antinociceptive tests was also observed for the unsubstituted cinnamoylaminodihydrocodeinone and the 2'- and 4'-nitro derivatives. acs.org This demonstrates that electronic and steric properties of the substituent on the cinnamoyl ring are key determinants of the functional outcome, modulating the degree of agonist versus antagonist activity. acs.orgnih.gov
Comparative SAR Analysis within the Cinnamoylamidomorphinan Class
A comparative analysis within the cinnamoylamidomorphinan class highlights several key structural determinants of opioid activity. nih.gov
The Role of the 3-Position Ether: The most striking comparison is between Methoclocinnamox (MCCAM) and its parent compound, clocinnamox (C-CAM). acs.org C-CAM, with its 3-hydroxyl group, is a potent, insurmountable μ-antagonist. acs.org The simple methylation to form MCCAM's 3-methoxy group confers significant partial agonist properties while retaining long-acting antagonist effects. wikipedia.orgacs.org This establishes the 3-position as a critical "switch" for modulating efficacy in this class.
The Influence of the 17-Position Substituent: The nature of the alkyl group at the 17-position consistently modulates efficacy. nih.gov The 17-methyl dihydrocodeinone and dihydromorphinone series generally show higher agonist or partial agonist activity at the μ-opioid receptor compared to their 17-cyclopropylmethyl counterparts. nih.govnih.gov For example, while many N-cyclopropylmethyl compounds (like C-CAM) are potent antagonists, the 17-methyl equivalent (8c) was found to be a less potent antagonist. nih.gov
The Effect of Cinnamoyl Ring Substitution: The orientation of substituents on the cinnamoyl aromatic ring produces distinct effects. acs.org A clear SAR was observed where ortho-substituted (2'-) analogues, such as the 2'-chloro and 2'-methyl ligands, displayed higher efficacy than the para-substituted (4'-) analogues. acs.orgnih.govnih.gov This suggests that the steric and electronic profile of the cinnamoyl moiety is crucial for the precise interaction with the receptor binding pocket that determines the functional response. nih.gov
Neurobiological and Behavioral Correlates of Methoclocinnamox Action
Effects on Central Dopaminergic Systems
The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway in reward and reinforcement. biorxiv.orgbiorxiv.org Opioid agonists typically increase dopamine release in the NAc by disinhibiting VTA dopamine neurons. biorxiv.org Methoclocinnamox has been shown to directly influence this system.
Modulation of Nucleus Accumbens Dopamine Overflow
Research using in vivo microdialysis in rats has demonstrated that Methoclocinnamox has a pronounced effect on dopamine (DA) overflow in the nucleus accumbens. nih.gov Acute administration of Methoclocinnamox leads to a significant and sustained increase in NAc DA levels. nih.gov
In one study, a single dose of Methoclocinnamox acutely increased dopamine overflow in the rat nucleus accumbens to 200-245% of the baseline level within 30 minutes. nih.gov This elevated level of dopamine was maintained for the entire 3-hour observation period. nih.gov Notably, 24 hours after the initial administration, the dopamine overflow in the NAc of Methoclocinnamox-pretreated animals remained elevated at 165% compared to vehicle-treated animals. nih.gov
Furthermore, when heroin was administered to these pretreated animals, it did not cause any additional increase in NAc dopamine release. nih.gov This suggests that Methoclocinnamox's initial agonist action fully occupies and activates the mechanisms for dopamine release, which is then followed by a lasting antagonistic effect that blocks the effects of other opioids. nih.gov The most direct explanation for this is that Methoclocinnamox acts as an essentially irreversible partial agonist at the μ-opioid receptors influencing dopamine overflow. nih.gov
Table 1: Effect of Methoclocinnamox on Nucleus Accumbens Dopamine Overflow
| Time Point | Dopamine Overflow (% of Baseline) | Condition |
|---|---|---|
| Within 30 minutes (Acute) | 200-245% | Methoclocinnamox administration |
| 24 hours post-administration | 165% | Methoclocinnamox pre-treatment |
| 24 hours post-administration + Heroin | No further increase | Methoclocinnamox pre-treatment |
Implications for Reward Circuitry and Reinforcement Mechanisms
The initial increase in dopamine in the nucleus accumbens caused by Methoclocinnamox suggests an acute reinforcing effect, a characteristic of its partial agonist activity. nih.govresearchgate.net This neurochemical event is a well-known correlate for the reinforcing effects of drugs of abuse. nih.gov However, the subsequent long-lasting antagonism of the reinforcing effects of other opioids, as demonstrated by the blunted dopamine response to a heroin challenge, points to a complex interaction with reward circuitry. nih.gov
Methoclocinnamox's profile suggests a dual action: an initial, modest reinforcing effect followed by a prolonged period where the rewarding effects of other potent opioids are blocked. wikipedia.orgnih.gov This has been observed in behavioral studies where Methoclocinnamox itself can maintain self-administration, acting as a reinforcer, but subsequently reduces the reinforcing potency of other opioids like alfentanil. researchgate.net This dual characteristic has implications for its potential therapeutic applications, where an initial agonist effect might alleviate withdrawal symptoms, followed by a sustained blockade against relapse. wikipedia.org
Neuromodulatory Influence on Opioid-Mediated Behavioral Responses
Methoclocinnamox demonstrates a significant capacity to modulate behaviors driven by opioid agonists, primarily through its long-lasting antagonist effects at the μ-opioid receptor. wikipedia.orgnih.gov
Attenuation of Opioid Self-Administration Behaviors
Studies in rhesus monkeys have shown that Methoclocinnamox can effectively decrease the self-administration of potent μ-opioid agonists. researchgate.net In one study, pretreatment with Methoclocinnamox led to a decrease in the reinforcing potency of alfentanil. researchgate.net The antagonist effects were most pronounced 30 minutes after administration and gradually diminished over several days. researchgate.net The duration of Methoclocinnamox's antagonism of alfentanil's reinforcing effects was approximately four days. researchgate.net This long duration of action is a key feature of its pseudo-irreversible binding to the μ-opioid receptor. wikipedia.org
Table 2: Duration of Antagonist Effect on Alfentanil Self-Administration
| Compound | Approximate Duration of Antagonism |
|---|---|
| Methoclocinnamox | ~4 days |
| Buprenorphine | ~2 days |
Prevention of Opioid Agonist-Induced Functional Depression
A critical aspect of opioid action is the potential for life-threatening respiratory depression. Methoclocinnamox has been investigated for its ability to counteract this effect. nih.gov While Methoclocinnamox itself can cause a dose-dependent decrease in respiratory parameters, reflecting its partial agonist nature, this effect has a ceiling and is of shorter duration compared to its antagonist effects. nih.gov
Importantly, Methoclocinnamox has demonstrated the ability to antagonize the respiratory depression induced by high-efficacy opioid agonists like morphine and heroin. nih.gov In rhesus monkeys, the antagonist effects of Methoclocinnamox against morphine- and heroin-induced respiratory depression were observed to last for two weeks. nih.gov This prolonged antagonism occurs even after its own initial agonist effects on respiration have subsided. nih.gov These findings suggest that Methoclocinnamox can provide a sustained protective effect against the dangerous functional depression caused by other opioids. nih.govnih.gov
Preclinical Therapeutic Research Trajectories for Methoclocinnamox
Investigational Use in Opioid Use Disorder Models
The complex pharmacology of Methoclocinnamox, particularly its buprenorphine-like profile combined with a pseudo-irreversible nature, has prompted research into its applicability for opioid use disorder (OUD). wikipedia.orgumich.edu Studies have explored its potential to both prevent relapse and manage the initial stages of opioid discontinuation.
A primary challenge in OUD treatment is preventing relapse. The long-acting antagonist properties of Methoclocinnamox have been investigated as a potential strategy to block the rewarding effects of illicitly used opioids for an extended period. umich.edu Preclinical research indicates that after its initial, transient agonist effects subside (typically in less than 24 hours), MCCAM produces a durable and insurmountable antagonism at the μ-opioid receptor. nih.gov
In a key preclinical study using a rhesus monkey self-administration model, MCCAM demonstrated a longer duration of antagonist action compared to buprenorphine, a commonly used OUD medication. umich.edu Following pretreatment with MCCAM, the reinforcing effects of the potent μ-opioid agonist alfentanil were significantly diminished for approximately four days. umich.edu In contrast, the antagonist effects of buprenorphine lasted for only about two days in the same model. umich.edu This suggests MCCAM could offer a longer window of protection against relapse. umich.edu Further studies in rhesus monkeys have shown that MCCAM produces long-lasting, nonparallel shifts in the dose-effect curves for morphine, which is characteristic of an insurmountable antagonist, meaning its blocking effects are difficult for even high doses of an agonist to overcome. nih.gov The antagonist effects at the μ-opioid receptor have been observed to last for as long as two weeks in some preclinical paradigms. nih.gov
| Compound | Approximate Duration of Antagonism (Alfentanil Self-Administration Model) umich.edu |
|---|---|
| Methoclocinnamox (MCCAM) | ~ 4 days |
| Buprenorphine | ~ 2 days |
Successful management of the acute and often severely distressing symptoms of opioid withdrawal is a critical first step in treating opioid dependence. wikipedia.org Preclinical evidence suggests that Methoclocinnamox can alleviate opioid withdrawal symptoms. wikipedia.org This capacity is attributed to its initial partial agonist activity at the μ-opioid receptor. wikipedia.orgnih.gov In this respect, it functions similarly to buprenorphine, which is used to mitigate withdrawal by providing a limited degree of opioid receptor stimulation. painphysicianjournal.com The initial agonist phase of MCCAM could theoretically provide a "cushion" for individuals discontinuing the use of full opioid agonists, thereby easing the transition into an antagonist-based, relapse-prevention phase of treatment.
Exploration in Opioid Overdose Counteraction Paradigms
The ongoing public health crisis of opioid overdose, largely driven by potent synthetic opioids like fentanyl, underscores the urgent need for improved overdose countermeasures. nih.govcdc.gov Methoclocinnamox has been studied for its potential to not only reverse an overdose but also to provide sustained protection against subsequent re-intoxication.
Respiratory depression is the primary cause of death in an opioid overdose. nih.gov Preclinical studies have demonstrated that Methoclocinnamox can antagonize the respiratory depressant effects of full μ-opioid agonists like heroin and morphine in rhesus monkeys. nih.gov This protective effect is a crucial indicator of its potential utility as an overdose antidote. wikipedia.org
Importantly, the antagonism provided by MCCAM is long-lasting and insurmountable. wikipedia.orgnih.govnih.gov This is a significant finding, as it suggests that MCCAM could provide robust and sustained protection against the life-threatening effects of high-potency opioids. wikipedia.org In one preclinical model, MCCAM was shown to act as an antagonist against the potent synthetic opioid fentanyl, even at a time when MCCAM itself was exerting partial agonist effects. nih.gov
| Compound | Receptor Action | Preclinical Finding | Reference |
|---|---|---|---|
| Methoclocinnamox (MCCAM) | μ-Opioid Partial Agonist | Initial agonist effects observed in tail-withdrawal assays. | nih.gov |
| μ-Opioid Insurmountable Antagonist | Antagonized respiratory depression from heroin and morphine for up to 2 weeks. | nih.gov | |
| Antagonized reinforcing effects of alfentanil for ~4 days. | umich.edu |
A critical limitation of the standard overdose reversal agent, naloxone (B1662785), is its relatively short duration of action compared to many long-acting opioids. nih.gov This mismatch can lead to a phenomenon known as "renarcotization," where the revived individual relapses into life-threatening respiratory depression as the naloxone wears off but the more persistent opioid remains active in their system.
The exceptionally long duration of action of Methoclocinnamox's antagonist effects is a key feature that could address this problem. nih.govumich.edu By providing insurmountable antagonism at the μ-opioid receptor for a period of days to weeks, a single administration of MCCAM could theoretically offer sustained protection, preventing the re-emergence of overdose symptoms and allowing the body sufficient time to metabolize and clear the toxic opioid. nih.govumich.edu This prolonged and robust blockade makes MCCAM a subject of significant interest in the development of next-generation overdose countermeasures.
Comparative Preclinical Research with Established Opioid Ligands
Relative Potency and Efficacy Compared to Buprenorphine
Preclinical studies have directly compared the agonist and antagonist effects of MCCAM with buprenorphine, a well-established partial MOR agonist. In studies with rhesus monkeys trained to self-administer the potent, short-acting opioid alfentanil, MCCAM demonstrated it was nearly equipotent to buprenorphine as a reinforcer, indicating comparable initial partial agonist activity. wikiwand.com
However, the primary distinction between MCCAM and buprenorphine lies in the duration of their antagonist effects. Following pretreatment with either compound, both effectively reduced the reinforcing potency of alfentanil. The antagonist effects of a 1.0 mg/kg dose of MCCAM persisted for approximately four days, whereas the antagonist effects of the same dose of buprenorphine lasted for about two days. wikiwand.com This suggests that MCCAM has a significantly longer duration of antagonist action than buprenorphine. wikiwand.com
In studies on respiratory function in rhesus monkeys, both buprenorphine and MCCAM have been shown to produce respiratory depression as a partial agonist effect and to antagonize the respiratory depressant effects of full agonists like morphine and heroin. wikiwand.com
| Compound | Dose | Peak Antagonist Effect | Duration of Antagonism |
|---|---|---|---|
| Methoclocinnamox (MCCAM) | 1.0 mg/kg | 30 minutes post-administration | Approximately 4 days |
| Buprenorphine | 1.0 mg/kg | 30 minutes post-administration | Approximately 2 days |
Distinction from Naloxone (B1662785) and Naltrexone (B1662487) in Duration and Insurmountability
The antagonist effects of MCCAM are fundamentally different from those of the competitive antagonists naloxone and naltrexone. This distinction is most evident in the duration of action and the concept of insurmountability.
Naloxone and naltrexone are surmountable antagonists, meaning their blockade of opioid receptors can be overcome by increasing the dose of an opioid agonist. Their duration of action is also relatively short.
In contrast, MCCAM is described as a pseudo-irreversible antagonist. researchgate.net This term implies a very slow dissociation from the μ-opioid receptor, leading to a long-lasting and functionally insurmountable blockade. While direct studies on the insurmountability of MCCAM are limited, research on its close structural analog, methocinnamox (B1462759) (MCAM), provides insight. The antagonist effects of MCAM are considered insurmountable, as even very high doses of potent opioids like morphine cannot fully reverse its blockade. wikipedia.org Given that MCCAM also acts pseudo-irreversibly, a similar insurmountable characteristic is inferred, distinguishing it starkly from the readily reversible antagonism of naloxone and naltrexone.
| Characteristic | Methoclocinnamox (MCCAM) | Naloxone | Naltrexone |
|---|---|---|---|
| Mechanism | Pseudo-irreversible | Competitive | Competitive |
| Insurmountability | Considered functionally insurmountable | Surmountable | Surmountable |
| Duration of Action | Long-lasting (days) | Short-acting (minutes to hours) | Longer-acting than naloxone (hours) |
Contrasting Agonist/Antagonist Profiles with Other Pseudo-Irreversible Agents
The agonist/antagonist profile of MCCAM, with its initial partial agonism followed by prolonged antagonism, can be contrasted with other agents that also exhibit pseudo-irreversible or irreversible binding to opioid receptors.
Clocinnamox (B10781148) (C-CAM): C-CAM, from which MCCAM was derived, is primarily a pseudo-irreversible μ-opioid receptor antagonist with little to no agonist activity. researchgate.net This contrasts with the notable initial partial agonist effects of MCCAM. wikiwand.com
β-Funaltrexamine (β-FNA): β-FNA is an irreversible μ-opioid receptor antagonist that also exhibits κ-opioid receptor agonist activity. This differs from MCCAM, which is reported to be selective for the μ-opioid receptor. researchgate.net
Methocinnamox (MCAM): A close analog of MCCAM, MCAM is described as a pseudo-irreversible non-competitive antagonist of the μ-opioid receptor with no intrinsic efficacy (no agonist effects). wikipedia.org This makes its profile distinct from the partial agonist/antagonist profile of MCCAM.
| Compound | μ-Opioid Receptor (MOR) | Other Opioid Receptor Activity |
|---|---|---|
| Methoclocinnamox (MCCAM) | Partial Agonist / Pseudo-irreversible Antagonist | Selective for MOR |
| Clocinnamox (C-CAM) | Pseudo-irreversible Antagonist | Selective for MOR |
| β-Funaltrexamine (β-FNA) | Irreversible Antagonist | κ-Opioid Receptor Agonist |
| Methocinnamox (MCAM) | Pseudo-irreversible Antagonist | Competitive antagonist at κ- and δ-receptors |
Future Research Directions and Translational Perspectives for Methoclocinnamox
Refinement of Pharmacological Characterization in Diverse Preclinical Models
While initial studies have provided a foundational understanding of methoclocinnamox's effects, a more granular characterization across a wider array of preclinical models is crucial. nih.govdtic.mil This will not only solidify our understanding of its mechanism of action but also help predict its efficacy and potential liabilities in a clinical setting.
Future research should focus on:
Expanding the range of animal models: Utilizing different species and strains can reveal species-specific metabolic and pharmacodynamic variations.
Employing diverse behavioral paradigms: Beyond antinociception and respiratory depression, assessing its effects on drug self-administration, reinstatement of drug-seeking behavior, and models of negative affective states associated with withdrawal will provide a more complete picture of its therapeutic potential. nih.govgoogle.com
Investigating different routes of administration: While systemic administration has been the primary focus, exploring other routes, such as intranasal, could offer advantages in terms of onset of action and bioavailability. nih.gov
Investigation of Long-Term Neuroadaptations and Sustained Receptor Remodeling
The long-lasting antagonist effects of methoclocinnamox suggest the induction of significant and sustained changes within the central nervous system. nih.gov Understanding these neuroadaptations is critical for predicting long-term efficacy and potential for adverse effects.
Key areas for investigation include:
Receptor trafficking and signaling: Examining the long-term impact of methoclocinnamox on µ-opioid receptor internalization, recycling, and downstream signaling pathways.
Gene and protein expression: Assessing changes in the expression of genes and proteins related to the opioid system and neuronal plasticity in key brain regions.
Synaptic plasticity: Investigating how chronic exposure to methoclocinnamox alters synaptic strength and connectivity in reward-related circuits. oapen.org
Exploration of Potential Drug-Drug Interactions pertinent to Opioid Receptor Systems
Given that individuals with opioid use disorder often use multiple substances, a thorough evaluation of methoclocinnamox's interaction with other drugs acting on the opioid system is essential. google.com
This research should include:
Interactions with full µ-opioid agonists: Characterizing how methoclocinnamox alters the effects of commonly abused opioids like heroin and fentanyl. nih.govdrugbank.com
Interactions with other opioid receptor ligands: Investigating potential interactions with kappa and delta opioid receptor agonists and antagonists, as these systems can modulate the effects of µ-opioid ligands. acs.org
Interactions with non-opioid drugs of abuse: Assessing how methoclocinnamox interacts with substances like cocaine and amphetamines, which are often used concurrently with opioids. epdf.pub
Methodological Considerations for Advancing Methoclocinnamox to Clinical Translation
The transition from preclinical findings to clinical application requires careful planning and consideration of various methodological factors. nih.gov
Key considerations for advancing methoclocinnamox to clinical trials include:
Development of a suitable formulation: Creating a formulation that ensures consistent and predictable drug delivery is paramount for clinical success. google.com
Identification of appropriate patient populations: Defining the specific patient characteristics that are most likely to predict a positive response to methoclocinnamox treatment.
Establishment of clear clinical endpoints: Defining measurable and clinically meaningful outcomes to assess the efficacy of methoclocinnamox in treating opioid use disorder.
Q & A
Q. What are the foundational steps to identify research gaps in Methoclocinnamox studies?
To identify gaps, conduct a systematic literature review focusing on pharmacological mechanisms, pharmacokinetic profiles, and unresolved contradictions in existing studies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps . For example, compare preclinical efficacy data across species to pinpoint inconsistencies in dose-response relationships or bioavailability. Cross-reference findings with databases like PubMed and EMBASE, prioritizing studies that lack replication or fail to address translational challenges (e.g., interspecies variability) .
Q. How should researchers design initial experiments to evaluate Methoclocinnamox’s opioid receptor selectivity?
Begin with in vitro binding assays using radioligand displacement techniques across μ-, δ-, and κ-opioid receptors. Include positive controls (e.g., naloxone for μ-receptors) and quantify IC₅₀ values. To minimize bias, use blinded data analysis and replicate experiments across independent labs. Refer to standardized protocols in journals like Medicinal Chemistry Research for assay validation . For statistical rigor, employ ANOVA with post-hoc Tukey tests to compare receptor affinities .
Q. What methodological considerations are critical for synthesizing Methoclocinnamox analogs?
Optimize synthetic routes using factorial design experiments to assess variables like reaction temperature, solvent polarity, and catalyst efficiency. Characterize intermediates via NMR and mass spectrometry, adhering to the Beilstein Journal’s guidelines for reporting synthetic yields and purity thresholds (>95% by HPLC) . Include detailed spectral data in supplementary materials to enable reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in Methoclocinnamox’s efficacy across preclinical pain models?
Conduct a meta-analysis of existing data, stratifying results by model type (e.g., neuropathic vs. inflammatory pain) and administration routes. Use mixed-effects models to account for heterogeneity in study designs . For unresolved discrepancies, perform head-to-head comparisons in standardized models (e.g., von Frey filament testing) with rigorous power calculations to ensure sample adequacy .
Q. What advanced statistical methods are recommended for analyzing Methoclocinnamox’s dose-dependent adverse effects?
Apply Bayesian hierarchical modeling to integrate sparse or conflicting toxicity datasets. This approach accommodates variability in species-specific metabolic pathways and identifies dose thresholds for adverse events (e.g., respiratory depression). Validate findings using receiver operating characteristic (ROC) curves to balance sensitivity and specificity .
Q. How should translational studies address interspecies differences in Methoclocinnamox metabolism?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate human pharmacokinetics from rodent data. Incorporate enzyme kinetics (e.g., CYP450 isoforms) and protein binding parameters. Validate models with in vitro human hepatocyte assays and cross-validate using allometric scaling . Report discrepancies between predicted and observed clearance rates in the discussion section, per Pharmaceutical Research guidelines .
Methodological Challenges and Solutions
Q. What strategies ensure reproducibility in Methoclocinnamox’s in vivo efficacy studies?
- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce outcome reporting bias .
- Standardization : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization methods and blinding procedures .
- Data transparency : Share raw datasets (e.g., electrophysiological recordings) in repositories like Figshare, annotated with metadata for reuse .
Q. How can researchers optimize in silico screens for Methoclocinnamox derivatives with reduced off-target effects?
Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on opioid receptor crystallography data. Prioritize compounds with >10-fold selectivity for target receptors and validate hits using patch-clamp electrophysiology. Cross-reference results with Tox21 databases to flag potential hepatotoxicity .
Data Reporting and Publication Standards
Q. What are the best practices for reporting negative or inconclusive results in Methoclocinnamox studies?
Follow the Medicinal Chemistry Research template: clearly state null hypotheses, provide raw data in supplementary files, and discuss methodological limitations (e.g., small sample sizes, assay sensitivity). Use equivalence testing to distinguish true negatives from underpowered studies .
Q. How should researchers handle conflicting interpretations of Methoclocinnamox’s mechanism of action?
Organize a cross-laboratory consortium to replicate key findings under harmonized protocols. Publish a consensus paper in a high-impact journal (e.g., Nature Reviews Drug Discovery), highlighting areas of agreement and unresolved questions. Use Delphi methodology to aggregate expert opinions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
